molecular formula C15H16N2O3 B12310944 2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Katalognummer: B12310944
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: PQHUTPHVAQIEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an oxolane ring bearing a carboxylic acid group. It is used in various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with oxirane derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the oxirane ring, leading to the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 5-Phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Eigenschaften

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)

InChI-Schlüssel

PQHUTPHVAQIEEL-UHFFFAOYSA-N

Kanonische SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.